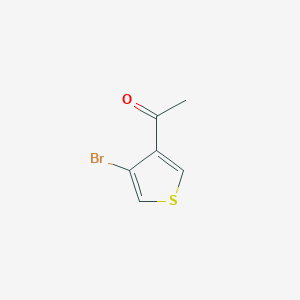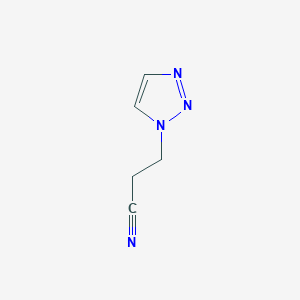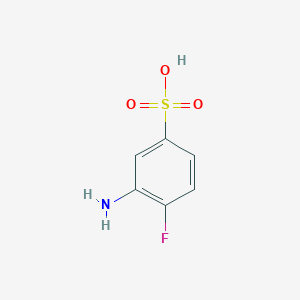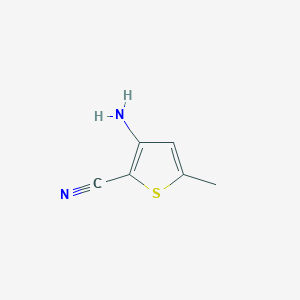![molecular formula C12H18N2O B1283902 N-[3-(aminomethyl)phenyl]-3-methylbutanamide CAS No. 918810-73-8](/img/structure/B1283902.png)
N-[3-(aminomethyl)phenyl]-3-methylbutanamide
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of carboxylic acids with amines in the presence of dehydrating agents or coupling reagents. For example, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized using triethylamine and propylphosphonic anhydride in ethyl acetate . Similarly, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was synthesized from 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine . These methods could potentially be adapted for the synthesis of N-[3-(aminomethyl)phenyl]-3-methylbutanamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of amide compounds is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate was determined to have a staggered configuration at the central C(2)-C(3) bond, which minimizes steric hindrance . The structure of N-(dibenzylcarbamothioyl)-3-methylbutanamide was also elucidated using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that stabilize the crystal structure . These findings suggest that N-[3-(aminomethyl)phenyl]-3-methylbutanamide could also exhibit specific geometric configurations and intermolecular interactions that could be studied using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of amide compounds can vary depending on their functional groups and molecular structure. The papers provided do not detail specific reactions for N-[3-(aminomethyl)phenyl]-3-methylbutanamide, but they do mention the formation of molecular complexes and the presence of hydrogen bonds in related compounds . These interactions can influence the reactivity and could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of amide compounds are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can impart unique properties such as increased lipophilicity or chemical stability . The crystal packing and intermolecular interactions, as seen in the case of N-(dibenzylcarbamothioyl)-3-methylbutanamide, can affect the compound's melting point, solubility, and other physical properties . These properties are crucial for the potential application of these compounds in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Anticonvulsant Properties and Pain-Attenuation
- N-[3-(aminomethyl)phenyl]-3-methylbutanamide, as a primary amino acid derivative, has shown significant anticonvulsant activities in animal models. Studies reveal that its efficacy in these models can surpass that of phenobarbital and phenytoin, well-known anticonvulsants. Additionally, modifications at specific sites of the molecule can further enhance its anticonvulsant properties and also impart pain-attenuating characteristics (King et al., 2011).
Synthesis and Biological Activity Screening
- The synthesis of novel N-(α-bromoacyl)-α-amino esters, including derivatives of N-[3-(aminomethyl)phenyl]-3-methylbutanamide, has been explored. These compounds have been subjected to biological activity screenings, including assessments of cytotoxicity, anti-inflammatory, and antibacterial activities. The findings suggest potential for incorporation in prodrugs due to low cytotoxicity and absence of significant antibacterial and anti-inflammatory activities in tested concentrations (Yancheva et al., 2015).
Application in PET Imaging Studies
- Research has been conducted on the use of derivatives of N-[3-(aminomethyl)phenyl]-3-methylbutanamide in PET (Positron Emission Tomography) imaging studies, specifically as radiolabeled matrix metalloproteinase inhibitors. These studies aim to develop efficient synthesis methods for these compounds and investigate their potential in human PET studies (Wagner et al., 2011).
Investigation of Optical Isomers and Pharmacological Effects
- The optical isomers of phenibut, a derivative of N-[3-(aminomethyl)phenyl]-3-methylbutanamide, have been studied for their differing pharmacological effects. Research indicates that the R-phenibut isomer is more potent than its racemic mixture in various pharmacological tests, highlighting the significance of molecular structure on drug efficacy (Dambrova et al., 2008).
Safety and Hazards
作用機序
Target of Action
N-[3-(aminomethyl)phenyl]-3-methylbutanamide is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) . Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine . NO is an important cellular signaling molecule, involved in various physiological and pathological processes.
Mode of Action
The compound interacts with iNOS, inhibiting its activity . This interaction prevents the synthesis of nitric oxide, a molecule that plays a critical role in the regulation of vascular tone, immune response, and neuronal communication .
Biochemical Pathways
By inhibiting iNOS, N-[3-(aminomethyl)phenyl]-3-methylbutanamide affects the nitric oxide pathway . This can lead to a decrease in nitric oxide levels, which may impact various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
The inhibition of iNOS by N-[3-(aminomethyl)phenyl]-3-methylbutanamide can lead to a decrease in the production of nitric oxide . This may result in altered vascular tone, immune responses, and neuronal communication, depending on the specific physiological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(aminomethyl)phenyl]-3-methylbutanamide. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with iNOS . .
特性
IUPAC Name |
N-[3-(aminomethyl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)6-12(15)14-11-5-3-4-10(7-11)8-13/h3-5,7,9H,6,8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAWKBZUZETAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588197 | |
| Record name | N-[3-(Aminomethyl)phenyl]-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-3-methylbutanamide | |
CAS RN |
918810-73-8 | |
| Record name | N-[3-(Aminomethyl)phenyl]-3-methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918810-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Aminomethyl)phenyl]-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1283825.png)









![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)


